

Spectroscopic Analysis & Chiral Resolution of 1-(2-Methoxyphenyl)ethanol Isomers

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Compound of Interest

Compound Name: 1-(2-Methoxyphenyl)ethanol

CAS No.: 13513-82-1

Cat. No.: B080116

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Executive Summary

1-(2-Methoxyphenyl)ethanol (CAS: 7417-18-7) is a critical chiral building block in the synthesis of pharmacological agents, including potential treatments for neurotoxic injury and dissociative anesthetics.[1] As a chiral benzylic alcohol, it exists as two enantiomers: (

) - and (

) - **1-(2-methoxyphenyl)ethanol**. [1]

Distinguishing these isomers is non-trivial due to their identical scalar physical properties (boiling point, refractive index) in an achiral environment. [1] This guide provides a definitive technical comparison of the spectroscopic and chromatographic methods required to separate, identify, and assign absolute configuration to these isomers. We prioritize Chiral HPLC for separation and Mosher Ester NMR Analysis for absolute configuration assignment.

Molecular Profile & Chirality

The molecule features a stereogenic center at the benzylic position. The ortho-methoxy substituent introduces significant steric bulk, influencing both the optical rotation and the binding affinity on chiral stationary phases.

Property	Data
IUPAC Name	1-(2-Methoxyphenyl)ethanol
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	152.19 g/mol
Chiral Center	C1 (Benzylic Carbon)
Isomers	()-(+)-isomer and ()-(-)-isomer (Typical rotation sign in CH Cl)

Chromatographic Separation (The "Gold Standard")

For quantitative analysis and preparative isolation, Chiral High-Performance Liquid Chromatography (HPLC) is the superior method.^[1] The polysaccharide-based Chiralpak OD-H column demonstrates high selectivity for this substrate.^[1]

Experimental Protocol: Chiral HPLC

Objective: Baseline separation of (

) - and (

) - enantiomers.

- Column: Daicel Chiralpak OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 μm silica).[1]
- Dimensions: 250 mm \times 4.6 mm ID.[1]
- Mobile Phase:
 - Hexane : Isopropanol (95 : 5 v/v).[1][2]
- Flow Rate: 0.7 mL/min.[1]
- Temperature: 25 $^{\circ}\text{C}$.
- Detection: UV at 214 nm (or 254 nm).[1]

Performance Comparison

Based on experimental datasets for benzylic alcohols on OD-H phases:

Parameter	Peak 1 (Minor/S)	Peak 2 (Major/R)*
Retention Time ()	~13.55 min	~14.57 min
Selectivity ()	Reference	~1.08
Resolution ()	-	> 1.2 (Baseline)

*Note: Elution order assigned based on (R)-enriched samples synthesized via asymmetric catalysis (e.g., Cobalt-catalyzed kinetic resolution).

Spectroscopic Identification (NMR)[2][3][5][6]

Standard 1D-NMR cannot distinguish enantiomers without a chiral environment.[1] However, it is the prerequisite for purity assessment.

Achiral ¹H NMR Data (400 MHz, CDCl₃)

- 7.38 – 7.23 (m, 4H): Aromatic protons.[1]
- 4.88 (q, = 6.4 Hz, 1H): Benzylic CH (Diagnostic quartet).[1]
- 3.85 (s, 3H): Methoxy group (-OCH₃).[1]
- 1.93 (br s, 1H): Hydroxyl (-OH).[1]
- 1.49 (d, = 6.4 Hz, 3H): Methyl group (-CH₃).[1]

Chiral Discrimination: Mosher Ester Analysis

To determine the absolute configuration (

vs

) without X-ray crystallography, derivatization with Mosher's acid chloride (MTPA-Cl) is the most reliable spectroscopic method.

Mechanism: The (

)- and (

)-MTPA esters adopt a preferred conformation where the CF₃

group, the carbonyl oxygen, and the benzylic proton are coplanar (syn-periplanar). This places the phenyl group of the Mosher auxiliary over specific protons of the substrate, causing anisotropic shielding (upfield shift).

Protocol: Mosher Derivatization[1][3][4][5]

- Reaction: Mix 5 mg of substrate with 1.5 eq. of (

)-(-)-MTPA-Cl (or (

)-(+)-MTPA-Cl), 3 eq. pyridine, and catalytic DMAP in CDCl

.^[1]

- Incubation: Shake for 10 minutes (reaction is usually rapid).
- Analysis: Acquire ¹H NMR directly or after mini-workup.

Analysis Logic (

)

Calculate the difference in chemical shift between the (

)-MTPA ester and the (

)-MTPA ester for protons L1 (left side) and L2 (right side).

- If

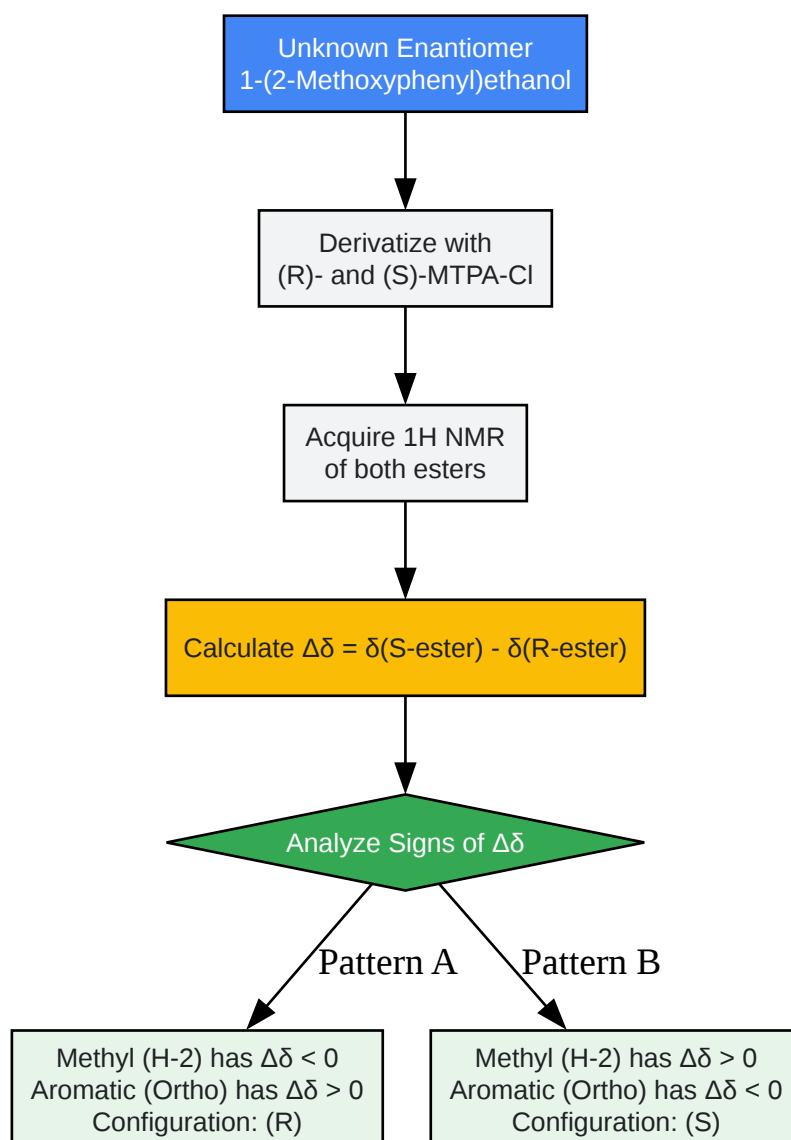
: Proton is on the same side as the phenyl group in the (

)-ester.

- If

: Proton is on the same side as the phenyl group in the (

)-ester.



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Figure 1: Decision tree for assigning absolute configuration via Mosher Ester NMR analysis.

Absolute Configuration Determination (Polarimetry)

[9]

While Mosher analysis is definitive, Optical Rotation (OR) provides a quick quality check for known pathways.[1]

- Instrument: Polarimeter (Na D-line, 589 nm).[1]

- Solvent: CH

Cl

or CHCl

(c = 0.5 - 1.0).[1]

- Reference Values:

- (

)-1-(2-Methoxyphenyl)ethanol: Typically exhibits (+) rotation.[1]

- (

)-1-(2-Methoxyphenyl)ethanol: Typically exhibits (-) rotation.[1]

Note: The sign of rotation can invert depending on the solvent. Always report solvent and concentration explicitly.

Comparative Summary Table

Feature	()-Isomer	()-Isomer	Method of Differentiation
HPLC Elution (OD-H)	Peak 2 (~14.6 min)	Peak 1 (~13.6 min)	Retention Time
Optical Rotation	(+) (Dextrorotatory)	(-) (Levorotatory)	Polarimetry
Mosher (Me)	Negative (< 0)	Positive (> 0)	¹ H NMR (Derivatized)
Biological Activity	Variable (Target dependent)	Variable	In vitro Assay

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